![molecular formula C16H20N4O B2365786 2-Methyl-6-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrazine CAS No. 2380170-93-2](/img/structure/B2365786.png)
2-Methyl-6-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a pyrazine derivative that has a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Mechanism Of Action
The exact mechanism of action of 2-Methyl-6-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrazine is not fully understood. However, it is believed to exert its biological activities by modulating various cellular pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. In addition, it has also been found to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical And Physiological Effects
2-Methyl-6-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrazine has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). In addition, it has also been found to inhibit the proliferation of cancer cells and induce apoptosis.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-Methyl-6-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrazine in lab experiments is its wide range of biological activities. This makes it a potential candidate for the development of drugs for a variety of diseases. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are a number of future directions for research on 2-Methyl-6-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrazine. One area of interest is the development of new anti-inflammatory drugs based on this compound. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of cancer and viral infections. Finally, research is needed to improve the solubility of this compound in water, which could make it more useful in certain lab experiments.
Synthesis Methods
The synthesis of 2-Methyl-6-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrazine involves the reaction of 2-methylpyrazine-6-carboxylic acid with 3-(pyridin-4-yloxymethyl)piperidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction takes place in a suitable solvent such as dichloromethane or dimethylformamide (DMF) and is typically carried out at room temperature. The resulting product is then purified using column chromatography or recrystallization.
Scientific Research Applications
2-Methyl-6-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrazine has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been shown to exhibit anti-inflammatory and anti-tumor activities. In addition, it has also been found to have anti-viral properties, making it a potential candidate for the development of anti-viral drugs.
properties
IUPAC Name |
2-methyl-6-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-13-9-18-10-16(19-13)20-8-2-3-14(11-20)12-21-15-4-6-17-7-5-15/h4-7,9-10,14H,2-3,8,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFYOCHUQHMRSTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)N2CCCC(C2)COC3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(4-chlorophenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2365703.png)
![3-chloro-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2365705.png)
![N-((1E)-2-indol-3-yl-1-azavinyl)-2-{[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B2365706.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2365707.png)
![(E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1-morpholino-2-propen-1-one](/img/structure/B2365709.png)
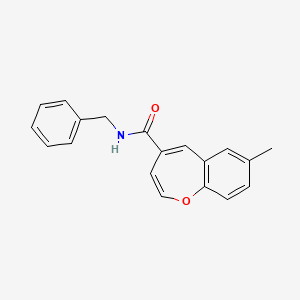

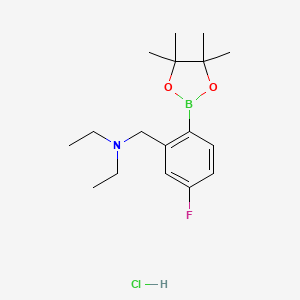
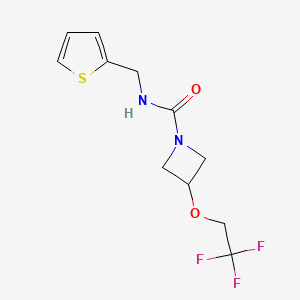
![[4-(Methylsulfanyl)phenyl]methanamine hydrochloride](/img/no-structure.png)
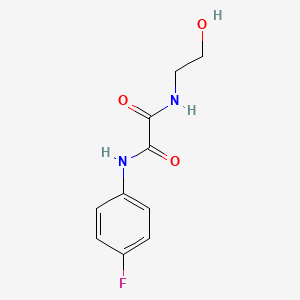
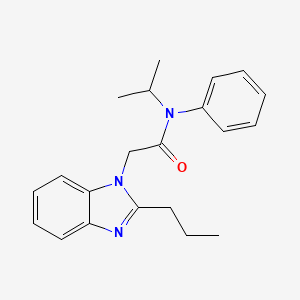
![(1R,5S)-N-(4-chlorobenzyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2365723.png)
